molecular formula C24H23N3O3S B2594049 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-75-2

2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2594049
CAS No.: 898420-75-2
M. Wt: 433.53
InChI Key: LVIMXYQPXPOQPS-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, particularly as a potential cyclooxygenase-2 (COX-2) inhibitor. Its molecular structure integrates a quinazolin-4-one core, a well-established pharmacophore in bioactive compounds, with a 2,4,6-trimethylbenzenesulfonamide group. Scientific literature indicates that compounds featuring the 4(3H)-quinazolinone ring system demonstrate diverse biological activities, with specific 2,3-diaryl derivatives exhibiting notable COX-2 inhibitory and anti-inflammatory properties . The presence of a benzenesulfonamide moiety is recognized as a critical structural feature for COX-2 selectivity and potency, as this group is known to anchor the molecule into the enzyme's secondary pocket . Researchers utilize this compound primarily to investigate the structure-activity relationships of heterocyclic sulfonamides and to explore new pathways in anti-inflammatory drug discovery. Its mechanism of action is hypothesized to involve binding to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin precursors. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2,4,6-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-12-16(2)23(17(3)13-15)31(29,30)26-19-8-7-9-20(14-19)27-18(4)25-22-11-6-5-10-21(22)24(27)28/h5-14,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIMXYQPXPOQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions:

    Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction of the quinazolinone moiety can yield dihydroquinazolinone derivatives, which may exhibit different biological activities.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or other substituted derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. The quinazolinone moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is explored for its antibacterial properties. Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable sulfonamide linkage.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The quinazolinone moiety may also interact with other molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Anti-Inflammatory vs. Calcium Signaling: highlights anti-inflammatory activity in quinazolinones, while emphasizes m-3M3FBS’s calcium-mediated effects. This suggests structural nuances dictate mechanistic divergence.
  • Substituent Trade-offs: Halogenated quinazolinones () show higher anti-inflammatory activity than methyl-substituted analogues, but the target’s methyl groups may improve metabolic stability .
  • Data Gaps: Limited direct pharmacological data for the target compound necessitate reliance on SAR extrapolations from structural analogues.

Biological Activity

2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. The compound's structure integrates a sulfonamide group with a quinazolinone moiety, which is often associated with various pharmacological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is C24H23N3O3S. The compound features several notable structural elements:

  • Sulfonamide Group : Known for antibacterial properties.
  • Quinazolinone Moiety : Often linked to anticancer activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : As a sulfonamide, the compound may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Calcium Modulation : Studies indicate that similar compounds can increase intracellular calcium concentrations, affecting cellular signaling pathways and potentially inducing apoptosis in cancer cells .
  • Phospholipase C Activation : There is evidence suggesting that derivatives of this compound activate phospholipase C, leading to increased vascular smooth muscle reactivity through enhanced calcium influx from intracellular stores .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound and its analogs:

Study FocusFindings
Antibacterial Activity Compounds in the sulfonamide class exhibit significant antibacterial effects against a range of pathogens due to enzyme inhibition.
Anticancer Potential Quinazolinone derivatives have shown promise in inducing apoptosis in various cancer cell lines through calcium-mediated pathways .
Vascular Reactivity Activation of phospholipase C by related sulfonamides enhances contractility in vascular smooth muscle cells, indicating potential cardiovascular effects .

Case Studies

Several case studies have highlighted the biological activity of compounds related to 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide:

  • Calcium Influx and Apoptosis : Research on m-3M3FBS (a related compound) demonstrated that it significantly increases calcium influx in smooth muscle cells, leading to enhanced contractility and potential apoptotic effects in cancer cells .
  • Therapeutic Implications : Investigations into the use of quinazolinone derivatives have suggested their role in cancer therapy due to their ability to induce apoptosis selectively in malignant cells while minimizing effects on normal cells .

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